5'-(2-Methoxyphenyl)-3'-methyl-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
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Overview
Description
5’-(2-Methoxyphenyl)-3’-methyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of indole and pyrrole rings, which are fused together in a spiro configuration. The presence of a methoxyphenyl group and a propynyl substituent adds to its chemical diversity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(2-Methoxyphenyl)-3’-methyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and pyrrole precursors. These precursors are then subjected to a series of condensation reactions to form the spirocyclic core. Key steps include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Pyrrole Ring Formation: The Paal-Knorr synthesis is often used, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Spirocyclization: The indole and pyrrole intermediates are then fused together using a cyclization reaction, often catalyzed by a Lewis acid such as iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and propynyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the spirocyclic structure. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyrrole rings. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The spirocyclic structure is particularly interesting for its ability to interact with biological macromolecules.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its stable spirocyclic structure contributes to the durability and vibrancy of the colors produced.
Mechanism of Action
The mechanism by which 5’-(2-Methoxyphenyl)-3’-methyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione exerts its effects involves interactions with various molecular targets. In biological systems, it can bind to enzyme active sites, inhibiting their activity. The compound’s spirocyclic structure allows it to fit into specific pockets within proteins, disrupting normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-pyrrolidine] derivatives: These compounds share a similar spirocyclic core but differ in the substituents attached to the rings.
Methoxyphenyl-substituted indoles: These compounds have a methoxyphenyl group attached to an indole ring but lack the spirocyclic structure.
Propynyl-substituted pyrroles: These compounds feature a propynyl group on a pyrrole ring but do not have the indole component.
Uniqueness
What sets 5’-(2-Methoxyphenyl)-3’-methyl-1-prop-2-YN-1-YL-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione apart is its combination of a spirocyclic structure with diverse functional groups. This unique arrangement enhances its reactivity and potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C24H21N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-1-methyl-1'-prop-2-ynylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C24H21N3O4/c1-4-13-26-16-10-6-5-9-15(16)24(23(26)30)20-19(14(2)25-24)21(28)27(22(20)29)17-11-7-8-12-18(17)31-3/h1,5-12,14,19-20,25H,13H2,2-3H3 |
InChI Key |
KYKKMVPIPARHBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC=CC=C3OC)C4(N1)C5=CC=CC=C5N(C4=O)CC#C |
Origin of Product |
United States |
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